molecular formula C4H9FO3S B1331102 3-Fluoropropyl methanesulfonate CAS No. 372-04-3

3-Fluoropropyl methanesulfonate

Cat. No. B1331102
Key on ui cas rn: 372-04-3
M. Wt: 156.18 g/mol
InChI Key: NCTJTTYHDNOOEM-UHFFFAOYSA-N
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Patent
US07521443B2

Procedure details

A solution of methanesulfonyl chloride (1.714 ml, 22.00 mmol) in DCM (5 ml) was added dropwise to a stirred cold (0° C.) solution of 3-fluoropropan-1-ol (1.562 g, 20 mmol) and TEA (3.35 ml, 24.00 mmol) in DCM (20 ml). The mixture was stirred at 0-5° C. for ˜2 h and washed with water, satd. NaHCO3, water, brine and dried (MgSO4). Evaporation of DCM gave 3-fluoropropyl methanesulfonate as a colorless oil (2.92 g, 93.6%). Neat potassium thioacetate (2.74 g, 24.00 mmol) was added to a stirred solution of 3-fluoropropyl methanesulfonate (2.9 g) in DMSO (20 ml) and the mixture stirred overnight. Product was extracted with ether (2×25 ml), washed with water, brine and dried (MgSO4). Evaporation of ether gave S-3-fluoropropyl ethanethioate as a light brown oil. Chlorine gas was bubbled into cold (−10° C.) stirred two-phase solution of S-3-fluoropropyl ethanethioate (1.0 g, 7.34 mmol) in DCM (5 ml) and Water (5.00 ml) until green color appeared in aqueous phase and maintained for 1-2 h. Layers separated and aq. layer re-extracted with DCM (2×10 ml). Combined DCM extracts were washed with 10% NaHSO3 solution, water, brine and dried (MgSO4). Evaporation of DCM gave the intermediate, 3-fluoropropane-1-sulfonyl chloride as a light brown oil (405 mg, 34%) which was treated with an. NH3 solution (10 ml, 0.5M in dioxane) and stirred for 30-45 min. Precipitated NH4Cl was filtered off and the filtrate was evaporated to dryness to afford 3-fluoropropane-1-sulfonamide as a light brown oil (265 mg).
Quantity
1.714 mL
Type
reactant
Reaction Step One
Quantity
1.562 g
Type
reactant
Reaction Step One
[Compound]
Name
TEA
Quantity
3.35 mL
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][S:2](Cl)(=[O:4])=[O:3].[F:6][CH2:7][CH2:8][CH2:9][OH:10]>C(Cl)Cl>[CH3:1][S:2]([O:10][CH2:9][CH2:8][CH2:7][F:6])(=[O:4])=[O:3]

Inputs

Step One
Name
Quantity
1.714 mL
Type
reactant
Smiles
CS(=O)(=O)Cl
Name
Quantity
1.562 g
Type
reactant
Smiles
FCCCO
Name
TEA
Quantity
3.35 mL
Type
reactant
Smiles
Name
Quantity
5 mL
Type
solvent
Smiles
C(Cl)Cl
Name
Quantity
20 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
2.5 (± 2.5) °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at 0-5° C. for ˜2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
NaHCO3, water, brine and dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
Evaporation of DCM

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
CS(=O)(=O)OCCCF
Measurements
Type Value Analysis
AMOUNT: MASS 2.92 g
YIELD: PERCENTYIELD 93.6%
YIELD: CALCULATEDPERCENTYIELD 93.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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